Cas no 850789-22-9 (tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate)

tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate
- 1-Boc-2-methylazetidine-2-methanol
- HDLNVUDUBFGJEM-UHFFFAOYSA-N
- AS-33924
- SY042342
- SB11173
- EN300-126118
- 2-Hydroxymethyl-2-methyl-azetidine-1-carboxylic acid tert-butyl ester
- SCHEMBL17818932
- 850789-22-9
- MFCD20257490
- tert-butyl2-(hydroxymethyl)-2-methylazetidine-1-carboxylate
- AKOS025146828
- CS-0048460
- DB-419236
- 1-Boc-2-(hydroxymethyl)-2-methylazetidine
- AJB78922
- 826-224-6
-
- MDL: MFCD20257490
- インチ: InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-5-10(11,4)7-12/h12H,5-7H2,1-4H3
- InChIKey: HDLNVUDUBFGJEM-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCC1(C)CO
計算された属性
- せいみつぶんしりょう: 201.13649347g/mol
- どういたいしつりょう: 201.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 49.8Ų
tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB453695-1g |
1-Boc-2-methylazetidine-2-methanol; . |
850789-22-9 | 1g |
€784.20 | 2023-09-03 | ||
Enamine | EN300-126118-0.1g |
tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
850789-22-9 | 95% | 0.1g |
$151.0 | 2023-06-08 | |
Enamine | EN300-126118-10.0g |
tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
850789-22-9 | 95% | 10g |
$2037.0 | 2023-06-08 | |
Enamine | EN300-126118-5.0g |
tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
850789-22-9 | 95% | 5g |
$1309.0 | 2023-06-08 | |
TRC | B704033-50mg |
tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
850789-22-9 | 50mg |
$ 210.00 | 2022-06-06 | ||
abcr | AB453695-250 mg |
1-Boc-2-methylazetidine-2-methanol |
850789-22-9 | 250MG |
€411.60 | 2022-03-01 | ||
Alichem | A449040966-250mg |
tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
850789-22-9 | 95% | 250mg |
$260.00 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05842-5G |
tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
850789-22-9 | 97% | 5g |
¥ 8,639.00 | 2023-04-13 | |
Enamine | EN300-126118-1.0g |
tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
850789-22-9 | 95% | 1g |
$436.0 | 2023-06-08 | |
Enamine | EN300-126118-0.25g |
tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
850789-22-9 | 95% | 0.25g |
$215.0 | 2023-06-08 |
tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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9. Book reviews
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylateに関する追加情報
Introduction to tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate (CAS No. 850789-22-9)
tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate (CAS No. 850789-22-9) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, a hydroxymethyl moiety, and an azetidine ring. These structural elements contribute to its chemical stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The tert-butyl group in the compound provides steric protection and enhances the stability of the molecule, which is crucial for its use in synthetic pathways. The hydroxymethyl moiety introduces a reactive functional group that can undergo various chemical transformations, such as oxidation, reduction, and substitution reactions. The azetidine ring, a four-membered heterocycle containing one nitrogen atom, imparts unique conformational properties to the molecule, which can influence its biological activity and pharmacological profile.
Recent research has highlighted the potential of tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate in the development of novel therapeutic agents. For instance, studies have shown that this compound can serve as a key intermediate in the synthesis of peptidomimetics and other bioactive molecules with potential applications in treating neurological disorders, cancer, and infectious diseases. The ability to modulate specific biological targets through precise chemical modifications makes this compound an attractive candidate for drug discovery and development.
In the context of medicinal chemistry, the structural flexibility of tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate allows for the exploration of diverse chemical space. This is particularly important in lead optimization, where subtle changes in the molecular structure can significantly impact potency, selectivity, and pharmacokinetic properties. Researchers have utilized this compound to design and synthesize analogs with enhanced biological activity and improved drug-like properties.
The synthesis of tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate typically involves multistep processes that leverage modern synthetic techniques and methodologies. One common approach involves the coupling of a protected azetidine derivative with a tert-butyl ester followed by selective deprotection and functionalization steps. These synthetic strategies are designed to ensure high yields and purity, which are essential for downstream applications in pharmaceutical research.
In addition to its role as an intermediate in drug synthesis, tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate has also been investigated for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes within the body. The presence of the hydroxymethyl group in this compound makes it amenable to prodrug design strategies that can enhance drug delivery and reduce side effects.
The safety profile of tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate is another important consideration in its use as a pharmaceutical intermediate. Extensive toxicity studies have shown that this compound exhibits low toxicity at relevant concentrations, making it suitable for use in preclinical and clinical settings. However, as with any chemical compound used in drug development, rigorous safety assessments are essential to ensure its safe use in therapeutic applications.
In conclusion, tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate (CAS No. 850789-22-9) is a promising compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features and chemical properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to explore new applications and optimize its use in drug discovery pipelines.
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